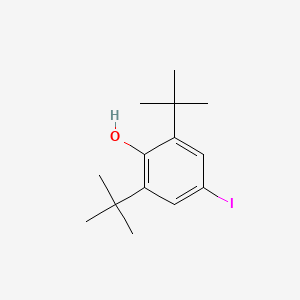

2,6-Di-tert-butyl-4-iodophenol

Overview

Description

2,6-Di-tert-butyl-4-iodophenol is an organic compound . It is a white crystalline solid with a specific sulfur ether smell. It has stable chemical properties and is soluble in common organic solvents such as alcohols, ethers, and ketones .

Synthesis Analysis

The compound can be synthesized from chloromethylated polystyrene (CMPS) with 2,6-di-tert-butylphenol by a simple one-step Friedel–Crafts reaction . This method is industrially viable and produces approximately 2.5M kg/y .Molecular Structure Analysis

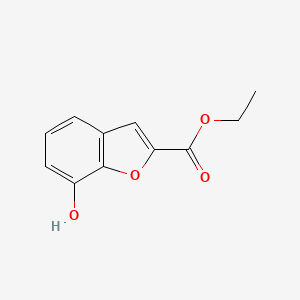

The molecular structure of a van der Waals-bonded complex involving 2,6-di-tert-butylphenol and a single argon atom has been determined through rotational spectroscopy . The experimentally derived structural parameters were compared to the outcomes of quantum chemical calculations that can accurately account for dispersive interactions in the cluster .Chemical Reactions Analysis

2,6-Di-tert-butylphenol is prepared industrially via the Friedel–Crafts alkylation of phenol with isobutene catalyzed by aluminium phenoxide . Its dominant use is as an antioxidant . It is a precursor to more complex compounds used as antioxidants and light-protection agents for the stabilization of polymers .Physical and Chemical Properties Analysis

This compound is a colorless solid alkylated phenol . Its derivatives are used industrially as UV stabilizers and antioxidants for hydrocarbon-based products ranging from petrochemicals to plastics .Scientific Research Applications

Antioxidant Uses in Polyethylene Production

2,6-Di-tert-butyl-4-iodophenol, a derivative of 2,6-Di-(tert-butyl)-4-methylphenol, is widely used as an antioxidant in the production of polyethylene. Its oxidation product can cause discoloration in polyethylene films, particularly when in contact with substances like carbon black (Daun, Gilbert, & Giacin, 1974).

Environmental Occurrence and Fate

Studies have shown the environmental presence of synthetic phenolic antioxidants, including derivatives of 2,6-di-tert-butyl-4-methylphenol, in various matrices like dust, air particulates, sea sediment, and river water. They have been detected in human tissues, suggesting widespread exposure through different pathways (Liu & Mabury, 2020).

Electrochemical Reactivity

The electrochemical reactivity of bulky phenols, including analogs of 2,6-di-tert-butyl-4-methylphenol, shows significant radical quenching abilities. This reactivity is crucial for understanding the antioxidant properties of such compounds in various applications (Zabik et al., 2019).

Dehalogenation and Chemical Transformations

Dehalogenation of this compound leads to various products, with reactions varying based on oxygen concentration. The study of such reactions contributes to understanding the stability and transformation of this compound under different conditions (Reischl et al., 2006).

Determination in Transformer Oil

The compound is used in transformer oils as an antioxidant. Electrochemical techniques offer a method for determining its concentration in such oils, highlighting its industrial application (Zhou et al., 2012).

Role in Polymer Stability

This compound plays a role in the stability of polymers like polypropylene. Its effectiveness as an antioxidant varies with temperature, influencing the longevity and performance of polymer products (Shlyapnikov & Torsueva, 1995).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2,6-ditert-butyl-4-iodophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21IO/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQZVMMEASMOCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10526226 | |

| Record name | 2,6-Di-tert-butyl-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10526226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40084-31-9 | |

| Record name | 2,6-Di-tert-butyl-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10526226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate](/img/structure/B3052227.png)